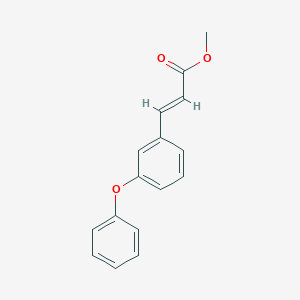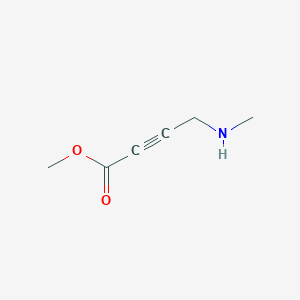
Methyl 4-(methylamino)but-2-ynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(methylamino)but-2-ynoate is an organic compound with a unique structure that includes both an ester and an alkyne functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 4-(methylamino)but-2-ynoate can be synthesized through several methods. One common approach involves the reaction of methyl bromoacetate with triphenylphosphine to form a phosphonium salt, which is then deprotonated and acetylated. The resulting intermediate undergoes a vacuum pyrolysis at 180°C to promote an internal Wittig reaction, yielding the desired product . Another method involves the esterification of 2-butynoic acid with methanol, which takes about four days and results in a 67% yield .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using commercially available starting materials and reagents. The process is designed to be high-yielding and operationally simple, ensuring that multi-decagram quantities of the compound can be produced efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(methylamino)but-2-ynoate undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents, leading to the formation of corresponding reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hypervalent iodine, thallium (III) nitrate, and palladium catalysts. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to optimize yields .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .
Applications De Recherche Scientifique
Methyl 4-(methylamino)but-2-ynoate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and in the development of new synthetic methodologies.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Mécanisme D'action
The mechanism of action of methyl 4-(methylamino)but-2-ynoate involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological systems and processes. Specific molecular targets and pathways depend on the context of its application, such as in medicinal chemistry or biochemical studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to methyl 4-(methylamino)but-2-ynoate include other alkynoates and esters with analogous structures. Examples include methyl but-2-ynoate and other methyl-substituted alkynoates .
Uniqueness
This compound is unique due to its combination of an ester and an alkyne functional group, which imparts distinct reactivity and versatility in chemical synthesis. This uniqueness makes it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C6H9NO2 |
|---|---|
Poids moléculaire |
127.14 g/mol |
Nom IUPAC |
methyl 4-(methylamino)but-2-ynoate |
InChI |
InChI=1S/C6H9NO2/c1-7-5-3-4-6(8)9-2/h7H,5H2,1-2H3 |
Clé InChI |
UYKYWNMCLIUZMO-UHFFFAOYSA-N |
SMILES canonique |
CNCC#CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]propan-2-one](/img/structure/B15328727.png)
![N-[1-[9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B15328730.png)
![5-Oxa-6-azaspiro[3.4]oct-6-ene-7-carboxylic acid](/img/structure/B15328737.png)
![3-Chloro-7-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B15328742.png)
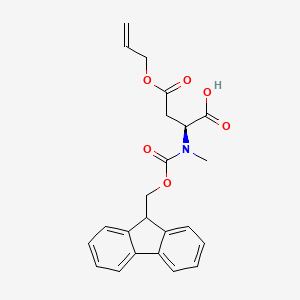
![2-(Pyridin-3-yl)benzo[d]oxazol-4-amine](/img/structure/B15328761.png)
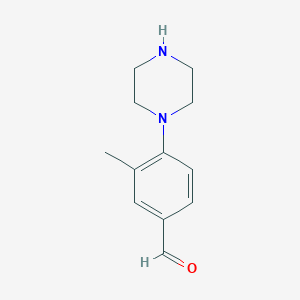
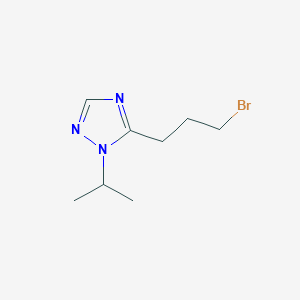
![(1S)-1-[2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B15328773.png)
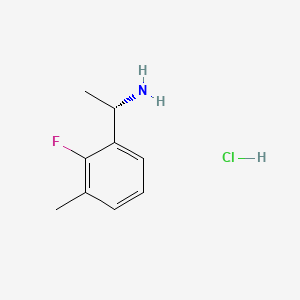
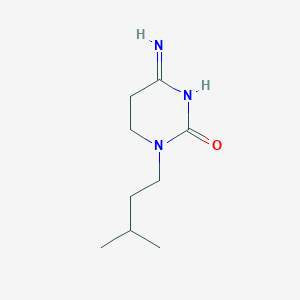
![2-Amino-2-[3-(methoxymethyl)phenyl]ethanol;hydrochloride](/img/structure/B15328815.png)
